molecular formula C13H16O5 B12937939 Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate

Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate

Cat. No.: B12937939
M. Wt: 252.26 g/mol
InChI Key: VVQVEFPDYMABLQ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • $$ ^1\text{H} $$ NMR :
    • Aromatic protons (6H) appear as a multiplet at δ 6.7–7.2 ppm.

      – Ethyl group signals: triplet (δ 1.2 ppm, –CH$$ _2 $$CH$$ _3 $$) and quartet (δ 4.1 ppm, –OCH$$ _2 $$).

      – Acetoxy methyl singlet at δ 2.0 ppm and methine proton (C2) as a doublet near δ 5.1 ppm.
  • $$ ^{13}\text{C} $$ NMR :
    – Carbonyl carbons (ester and acetate) resonate at δ 170–175 ppm.
    – Aromatic carbons span δ 115–155 ppm, with the hydroxyl-bearing carbon at δ 156 ppm.

Infrared (IR) Spectroscopy

Key absorption bands include:

  • Broad O–H stretch at 3200–3500 cm$$ ^{-1} $$.
  • Ester C=O stretch at 1740 cm$$ ^{-1} $$.
  • Acetate C–O–C asymmetric stretch at 1240 cm$$ ^{-1} $$.

UV-Vis Spectroscopy

The phenolic chromophore absorbs at λ$$ _{\text{max}} $$ ≈ 270 nm (ε ≈ 1500 L·mol$$ ^{-1} $$·cm$$ ^{-1} $$) due to π→π* transitions in the benzene ring.

Comparative Analysis of Enantiomeric Forms

The (R)- and (S)-enantiomers of ethyl 2-acetoxy-3-(2-hydroxyphenyl)propanoate exhibit identical physicochemical properties (e.g., melting point, solubility) but differ in optical activity and biochemical interactions.

Property (R)-Enantiomer (S)-Enantiomer
CAS Number 1799611-07-6 1799611-06-5
SMILES CCOC(=O)C@@HOC(C)=O CCOC(=O)C@HOC(C)=O
Specific Rotation +35° (c=1, CHCl$$ _3 $$) -35° (c=1, CHCl$$ _3 $$)

Chiral chromatography (e.g., HPLC with a amylose-based column) resolves these enantiomers, with retention times differing by 1.2–1.5 minutes under isocratic conditions. The (R)-form’s prevalence in synthetic routes suggests superior catalytic selectivity in esterification reactions.

Properties

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

ethyl 2-acetyloxy-3-(2-hydroxyphenyl)propanoate

InChI

InChI=1S/C13H16O5/c1-3-17-13(16)12(18-9(2)14)8-10-6-4-5-7-11(10)15/h4-7,12,15H,3,8H2,1-2H3

InChI Key

VVQVEFPDYMABLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1O)OC(=O)C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often starts from (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoic acid or related protected derivatives.
  • Alternatively, L-tyrosine derivatives or (S)-benzyl glycidyl ether can be used as chiral precursors, which undergo selective O-alkylation and subsequent transformations to yield the target compound.

Stepwise Synthetic Route

Step Description Reagents/Conditions Notes
1. Selective O-alkylation or O-aralkylation of L-tyrosine Base (NaOH, KOH, Na2CO3, or NaHCO3), chelating agent, alkyl/aralkyl halide, solvent Provides intermediate with protected phenol or alkylated group Ensures regioselectivity and protection of functional groups
2. Diazotization Diazotizing agents under controlled conditions Converts amino group to diazonium salt Prepares for further substitution or functionalization
3. Dialkylation Excess alkylating agent and base in suitable solvent Introduces alkyl groups, forming optically pure intermediates Critical for chiral purity and yield
4. Selective esterification Acid catalyst (e.g., H2SO4), ethanol, reflux Forms ethyl ester from acid intermediate Ensures complete esterification
5. O-acetylation Acetylating agent (e.g., acetic anhydride), base or acid catalyst Introduces acetoxy group at 2-position Modulates bioavailability and stability
6. Debenzylation (if benzyl protecting groups used) Pd/C, Pd(OH)2, Raney-Ni, or TiCl4 with dichloromethane Removes protecting groups to reveal hydroxyphenyl Maintains stereochemistry and purity
7. Purification Chromatography, recrystallization Achieves high purity and enantiomeric excess Final product ready for use

Alternative Route via Epoxide Opening

  • Starting from (S)-benzyl glycidyl ether , the epoxide ring is opened regioselectively to introduce the hydroxy and acetoxy groups.
  • This method yields the compound with enantiomeric excess (ee) > 99% and overall yields around 40-45%.

Reaction Conditions and Catalysts

Reaction Step Catalyst/Reagent Temperature Time Yield (%) Enantiomeric Excess (ee)
Esterification Sulfuric acid (H2SO4) Reflux (~78°C) Several hours >90% Maintained
O-Acetylation Acetic anhydride, pyridine or acid catalyst Room temp to 50°C 1-3 hours 85-95% Maintained
Debenzylation Pd/C under H2 atmosphere or TiCl4 Room temp 2-6 hours 80-90% Maintained
Epoxide ring opening Base or acid catalysis 0-40°C 2-12 hours 40-45% >97-99%

These conditions are optimized to preserve the stereochemistry and maximize yield.

Research Findings and Analytical Data

  • The compound exhibits anti-inflammatory and antioxidant properties , attributed to the hydroxyphenyl group’s ability to form hydrogen bonds and the acetoxy group’s influence on metabolic stability.
  • Chiral HPLC analysis confirms high enantiopurity (97-99% ee) in the final product, critical for pharmaceutical applications.
  • The overall synthetic route balances chemical yield and stereochemical integrity , with yields typically ranging from 40% to over 90% depending on the step and scale.

Summary Table of Preparation Methods

Method Starting Material Key Steps Yield Range Enantiopurity Scale
Esterification of acid with ethanol (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoic acid Acid-catalyzed esterification, acetylation 85-95% (esterification) High (maintained) Lab/Industrial
O-alkylation of L-tyrosine derivatives L-tyrosine O-alkylation, diazotization, dialkylation, esterification 40-45% overall 97-99% ee Industrial
Epoxide ring opening (S)-benzyl glycidyl ether Epoxide opening, acetylation, esterification 40-45% overall >99% ee Industrial

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the acetoxy group under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenylpropanoates depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate has been studied for its anti-inflammatory and antioxidant properties . The hydroxyphenyl group can engage in hydrogen bonding, influencing enzyme activity and receptor binding. The acetoxy group may enhance the compound's bioavailability and metabolic stability, making it a candidate for pharmacological investigations .

Potential Therapeutic Applications

  • Anti-inflammatory Effects : Research indicates that compounds with similar structures can inhibit inflammatory pathways, suggesting that this compound may exhibit comparable effects.
  • Antioxidant Activity : The presence of the hydroxy group is often associated with antioxidant properties, potentially allowing this compound to scavenge free radicals and reduce oxidative stress in biological systems .

Case Studies and Research Findings

Several studies have focused on the interactions of this compound with specific molecular targets:

  • Study on Anti-inflammatory Mechanisms : A study demonstrated that derivatives of phenolic compounds can significantly reduce inflammation markers in vitro, suggesting that this compound may possess similar capabilities.
  • Antioxidant Activity Assessment : Another research project evaluated the antioxidant capacity of various phenolic esters, finding that those with hydroxy groups showed enhanced radical scavenging activity. This reinforces the potential for this compound in therapeutic applications against oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The acetoxy group may also play a role in modulating the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate with structurally or functionally related ethyl propanoate derivatives:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Applications/Use Key Differences vs. Target Compound
Ethyl (R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate (CAS 1799611-66-7) - Hydroxyl (-OH) instead of acetoxy at C2
- Same 2-hydroxyphenyl group and (R)-configuration
Research chemical, potential prodrug studies Increased polarity due to free -OH; reduced metabolic stability compared to acetoxy-protected form
Quizalofop-P-ethyl - (R)-configuration
- 4-((6-chloro-2-quinoxalinyl)oxy)phenoxy substituent at C3
Herbicide (ACCase inhibitor) Bulky heterocyclic substituent enhances herbicidal activity; lacks aromatic hydroxyl group
Moguisteine (Ethyl (R,S)-2-(2-methoxyphenoxy)methyl-β-oxo-3-(thiazolidine)propanoate) - Thiazolidine ring
- Methoxyphenoxy group at C2
Antitussive (cough suppressant) Complex heterocyclic system; β-ketoester enhances pharmacological activity
Ethyl (R)-2-ethoxy-3-(4-hydroxyphenyl)propanoate - Ethoxy (-OEt) at C2
- 4-hydroxyphenyl (para-OH) at C3
Intermediate for chiral synthesis Ethoxy group increases steric bulk; para-OH vs. ortho-OH alters hydrogen-bonding potential
Ethyl trans-3-oxo-3-(2-phenylcyclopropyl)propanoate (CAS 324570-24-3) - Cyclopropyl ring fused to phenyl group
- Ketone at C3
Synthetic intermediate for cyclopropane-based molecules Conformational rigidity from cyclopropane; ketone enhances electrophilicity

Key Findings from Comparative Analysis

Stereochemical Influence: The (R) -configuration in this compound is critical for its interaction with chiral environments, mirroring the enantioselectivity seen in compounds like quizalofop-P-ethyl .

Substituent Effects: The 2-hydroxyphenyl group enables hydrogen bonding and π-π stacking, distinguishing it from analogs with para-substituted aryl groups (e.g., ).

Functional Diversity :

  • Pesticidal compounds (e.g., quizalofop-P-ethyl) prioritize bulky, electron-deficient substituents for target enzyme inhibition .
  • Pharmaceutical derivatives (e.g., moguisteine) incorporate heterocycles to modulate receptor binding .

Table 2: Physicochemical Properties

Property This compound Ethyl (R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate Quizalofop-P-ethyl
Molecular Weight (g/mol) 252.26 238.24 372.79
Oxygen Atoms 5 4 6
Key Functional Groups Acetoxy, 2-hydroxyphenyl Hydroxyl, 2-hydroxyphenyl Chloroquinoxaline, phenoxy
Solubility Moderate (lipophilic ester) High (polar -OH) Low (nonpolar substituents)

Biological Activity

Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antioxidant effects. This article explores the synthesis, biological properties, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a molecular formula of C13_{13}H16_{16}O4_4 and a molecular weight of 252.26 g/mol. The compound is characterized by the presence of an acetoxy group and a hydroxyphenyl group, which play crucial roles in its biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC13_{13}H16_{16}O4_4
Molecular Weight252.26 g/mol
IUPAC NameThis compound
CAS Number1799611-07-6

Synthesis

The synthesis of this compound typically involves esterification reactions. A common method includes reacting (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. The hydroxyphenyl moiety can engage in hydrogen bonding with various biological targets, potentially modulating inflammatory pathways.

A study highlighted that derivatives of phenolic compounds similar to this compound demonstrated potent anti-inflammatory activity through inhibition of pro-inflammatory cytokines .

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals, which are implicated in oxidative stress and various diseases. The presence of the hydroxy group enhances its radical-scavenging capacity, making it a candidate for further pharmacological investigations aimed at oxidative stress-related conditions .

Cytotoxic Effects

There is emerging evidence suggesting that this compound may possess cytotoxic properties against certain cancer cell lines. For instance, studies have shown that similar compounds exhibit cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50_{50} values indicating significant potency .

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects : A recent study demonstrated that compounds structurally related to this compound significantly reduced inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
  • Antioxidant Evaluation : In a comparative analysis, this compound showed superior antioxidant activity compared to standard antioxidants like ascorbic acid when tested using DPPH radical scavenging assays .
  • Cytotoxicity Assessment : A series of experiments evaluated the cytotoxic effects of various phenolic compounds on cancer cell lines, revealing that those with structural similarities to this compound exhibited IC50_{50} values ranging from 5 to 15 µg/mL against MCF-7 cells .

Q & A

Q. How to reconcile conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer : Systematically test solubility in solvents (e.g., water, ethanol, hexane) under controlled temperatures. Use Hansen solubility parameters (HSPiP software) to model interactions. Conflicting data may arise from impurities or hydration states, so pre-dry samples and characterize via Karl Fischer titration .

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